molecular formula C18H21N3O2 B2864541 N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide CAS No. 2415469-39-3

N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide

Cat. No.: B2864541
CAS No.: 2415469-39-3
M. Wt: 311.385
InChI Key: CTOKEZUGQYKKBR-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide: is a complex organic compound characterized by its unique molecular structure. This compound features a 2-methoxyphenyl group attached to an ethyl chain, which in turn is connected to a tetrahydrocinnoline ring substituted with a carboxamide group at the 3-position. The presence of the methoxy group and the tetrahydrocinnoline core imparts significant chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide typically involves multiple steps, starting with the preparation of the 2-methoxyphenyl ethylamine. This intermediate is then reacted with a suitable cinnoline derivative under controlled conditions to form the final product. Common reaction conditions include the use of strong bases or acids, and the reaction is often carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch processes are commonly employed. The use of catalysts and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Generation of various substituted cinnoline derivatives.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Biologically, N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide has shown potential in various biological assays. It has been studied for its antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

Medicine: In medicine, this compound has been investigated for its therapeutic potential. Its ability to interact with specific molecular targets suggests its use in the treatment of various diseases, including infections and certain types of cancer.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism by which N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

  • N-[2-(2-Methoxyphenyl)ethyl]acetamide

  • N-(2-Methoxyphenyl)ethylamine

  • 5,6,7,8-Tetrahydrocinnoline-3-carboxamide

Uniqueness: N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide stands out due to its unique combination of the methoxyphenyl group and the tetrahydrocinnoline core. This combination imparts distinct chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-17-9-5-3-6-13(17)10-11-19-18(22)16-12-14-7-2-4-8-15(14)20-21-16/h3,5-6,9,12H,2,4,7-8,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOKEZUGQYKKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=NN=C3CCCCC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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